Hexacen

Übersicht

Beschreibung

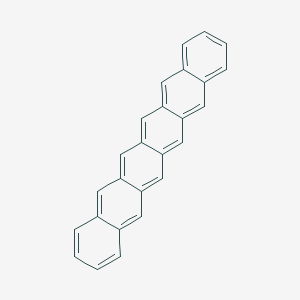

Hexacene is an acene that consists of six ortho-fused benzene rings in a rectilinear arrangement. It is an acene and a member of hexacenes.

Wissenschaftliche Forschungsanwendungen

Organische Dünnschichttransistoren (OFETs)

Hexacen wurde bei der Herstellung von Organischen Dünnschichttransistoren (OFETs) verwendet . Diese Transistoren wurden durch eine Vakuumdepositionsmethode unter Verwendung von this compound hergestellt . Eine umfassende Untersuchung der Lochtransport-Eigenschaften von OFETs wurde durchgeführt und die beste Filmmobilität von this compound wurde bei 0,123 cm² V⁻¹ s⁻¹ mit einem Ein/Aus-Verhältnis von 1,16 × 10⁴ und einer Schwelle von 2,65 V beobachtet .

Optoelektronische Eigenschaften

This compound ist eine wertvolle aromatische Verbindung mit besonderen optoelektronischen Eigenschaften . Diese Eigenschaften machen es zu einer wertvollen Komponente in verschiedenen elektronischen Geräten und Systemen.

Synthesemethoden

Neue synthetische Ansätze für this compound wurden entwickelt . Eine Methode wird durch Dehydration von 5,6,15,16-Tetrahydro-5,16-Epoxythis compound durch thermische Aktivierung auf der Cu (110) Oberfläche unter Ultrahochvakuumbedingungen (UHV) realisiert . Eine weitere Methode beinhaltet die kupferpulver-katalysierte Dehydrierung eines weiteren Vorläufers 6,15-Dihydrothis compound, das durch Vakuumsublimation im Dunkeln reines this compound lieferte .

Singulett-Spaltung

This compound wurde hinsichtlich seines Potenzials für die Singulett-Spaltung untersucht . Singulett-Spaltung ist ein Exziton-Multiplikationsprozess mit dem Potenzial, die Effizienzgrenze von Einzelübergangssolarzellen von 33 % auf bis zu 45 % zu erhöhen

Wirkmechanismus

Target of Action

Hexacene is an aromatic compound consisting of six linearly-fused benzene rings . It is part of a series of linear polycyclic molecules created by such aromatic ring fusions, a series termed acenes . The primary targets of hexacene are organic semiconductors, where it has potential applications .

Mode of Action

The mode of action of hexacene is primarily through its interaction with organic semiconductors. The semiconducting property of acenes, including hexacene, is derived from the migration of charges from one molecule to another through the tightly packed intermolecular space in the crystal .

Biochemical Pathways

As an organic semiconductor, hexacene doesn’t directly interact with biochemical pathways. Its synthesis and degradation involve chemical reactions that can be influenced by various factors, such as the presence of oxygen and light .

Pharmacokinetics

Hexacene is poorly soluble, but derivatives have been prepared with improved solubility . Its stability is also a concern, as it is sensitive to oxidation and has a high reactivity towards dimerization .

Result of Action

The result of hexacene’s action in its target environment (organic semiconductors) is the facilitation of charge migration. This property is what makes hexacene and other acenes valuable in the field of organic electronics .

Biologische Aktivität

Hexacene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention in recent years due to its unique electronic properties and potential applications in organic electronics and photonics. However, its biological activity, particularly regarding toxicity and therapeutic potential, remains an area of active research. This article summarizes the current understanding of hexacene's biological activity, including its effects on cellular systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Hexacene consists of six linearly fused benzene rings, resulting in a highly conjugated system that exhibits interesting optical and electronic properties. Its structure can be represented as follows:

Hexacene is known for its ability to undergo singlet fission, a process where one excited singlet state splits into two triplet states, potentially enhancing the efficiency of solar cells .

Biological Activity Overview

The biological activity of hexacene has been explored primarily through its interactions with various biological systems. Key areas of investigation include:

The mechanisms underlying hexacene's biological activity are diverse:

- Reactive Oxygen Species (ROS) Generation : Hexacene may induce oxidative stress by generating ROS within cells, leading to cellular damage and apoptosis .

- Membrane Interaction : The amphiphilic nature of hexacene allows it to interact with lipid membranes, potentially altering membrane integrity and function .

- Singlet Fission : The unique property of singlet fission in hexacene can be harnessed for photodynamic therapy (PDT), where light activation leads to the generation of cytotoxic species targeting cancer cells .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of hexacene on MCF-7 cells. Results indicated a dose-dependent increase in cell death, with an IC50 value determined at 5 µM after 24 hours of exposure. Apoptotic markers such as caspase-3 activation were significantly elevated.

- Antimicrobial Screening : Hexacene derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate antibacterial activity.

- Oxidative Stress Induction : In a model using human liver cells (HepG2), hexacene increased intracellular ROS levels significantly compared to controls, suggesting its potential role as an oxidative stress inducer.

Table 1: Cytotoxicity of Hexacene on MCF-7 Cells

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 50 |

| 10 | 30 |

Table 2: Antimicrobial Activity of Hexacene Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Hexacene Derivative A | 15 | Staphylococcus aureus |

| Hexacene Derivative B | 25 | Escherichia coli |

Eigenschaften

IUPAC Name |

hexacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-2-6-18-10-22-14-26-16-24-12-20-8-4-3-7-19(20)11-23(24)15-25(26)13-21(22)9-17(18)5-1/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQIGGCOCHABAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=C6C=CC=CC6=CC5=CC4=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180457 | |

| Record name | Hexacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258-31-1 | |

| Record name | Hexacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000258311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.